molecular formula C14H11FN2O3S B3016669 2-(3-Fluorosulfonyloxyphenyl)-1-methylbenzimidazole CAS No. 2411201-85-7

2-(3-Fluorosulfonyloxyphenyl)-1-methylbenzimidazole

Cat. No. B3016669
M. Wt: 306.31
InChI Key: PBOHQNUQPDTPCK-UHFFFAOYSA-N
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Description

The compound “2-(3-Fluorosulfonyloxyphenyl)-1-methylbenzimidazole” contains a benzimidazole core, which is a fused aromatic ring structure consisting of benzene and imidazole. It also has a fluorosulfonyloxyphenyl group attached to it. Fluorosulfonyl groups are known for their reactivity and are often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar benzimidazole core and the attached fluorosulfonyloxyphenyl group. The presence of the fluorine atom could introduce interesting electronic effects due to its high electronegativity .


Chemical Reactions Analysis

The fluorosulfonyl group is known for its reactivity and can participate in various chemical reactions . The benzimidazole core is also a versatile scaffold in drug discovery .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could affect its polarity, and the aromatic rings could contribute to its stability and rigidity .

Future Directions

The future research on this compound could involve studying its reactivity, exploring its potential biological activities, and optimizing its synthesis .

properties

IUPAC Name

2-(3-fluorosulfonyloxyphenyl)-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3S/c1-17-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(9-10)20-21(15,18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOHQNUQPDTPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorosulfonyloxyphenyl)-1-methylbenzimidazole

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